molecular formula C6H9NO2 B12606384 6-Methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one CAS No. 917908-11-3

6-Methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one

Cat. No.: B12606384
CAS No.: 917908-11-3
M. Wt: 127.14 g/mol
InChI Key: JBKHBZITVSTSHO-UHFFFAOYSA-N
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Description

6-Methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one is a bicyclic compound with the molecular formula C₆H₉NO₂ and a molecular weight of 127.14 g/mol . This compound is characterized by its unique structure, which includes an oxabicyclo and azabicyclo ring system. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and controlled reaction environments are crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into different derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-Methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one include:

Uniqueness

This compound is unique due to its specific methyl and oxabicyclo ring system, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

917908-11-3

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

6-methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one

InChI

InChI=1S/C6H9NO2/c1-6-2-3-9-5(8)7(6)4-6/h2-4H2,1H3

InChI Key

JBKHBZITVSTSHO-UHFFFAOYSA-N

Canonical SMILES

CC12CCOC(=O)N1C2

Origin of Product

United States

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